Sulfoximine Core Confers Superior Solubility at Equivalent or Lower Lipophilicity vs. Sulfone
In a matched triplet comparison of GPR119 agonists, the sulfone (compound 4) was found to be insoluble, while the corresponding NH-sulfoximine (compound 5) showed improved solubility at lower logD, and the N-methyl sulfoximine (compound 6) also showed improved solubility despite being isolipophilic to the sulfone [1]. This general trend was replicated with an ATR kinase inhibitor series: sulfone 7 was poorly soluble, while sulfoximine 8 achieved improved solubility (at lower logD) and methyl sulfoximine 9 achieved improved solubility at similar logD [1]. A comprehensive matched molecular pair analysis from the Boehringer Ingelheim corporate database further confirmed that sulfoximines are a chemically stable, comparatively polar, and weakly basic functional group that often leads to favorable aqueous solubility [2].
| Evidence Dimension | Aqueous solubility improvement (sulfoximine vs. matched sulfone) |
|---|---|
| Target Compound Data | Sulfoximine 5 (NH): improved solubility (exact mg/mL not disclosed); Sulfoximine 6 (NMe): improved solubility at isolipophilic logD to sulfone [1] |
| Comparator Or Baseline | Sulfone 4 (GPR119 agonist): insoluble; Sulfone 7 (ATR inhibitor): poorly soluble [1] |
| Quantified Difference | Qualitative shift from insoluble/poorly soluble to measurably soluble; consistent across two independent chemical series and a corporate MMP analysis [1][2] |
| Conditions | HT equilibrium solubility assay in aqueous buffer; logD measured by reversed-phase HPLC at pH 7.5 [1] |
Why This Matters
For procuring building blocks intended to generate soluble drug candidates, the sulfoximine core provides a validated solubility advantage over the sulfone isostere without increasing lipophilicity, reducing the need for additional solubilizing groups that may compromise target potency or introduce toxicity.
- [1] Goldberg, F. W., Kettle, J. G., Xiong, J., & Lin, D. (2014). General synthetic strategies towards N-alkyl sulfoximine building blocks for medicinal chemistry and the use of dimethylsulfoximine as a versatile precursor. Tetrahedron, 70(37), 6613–6622. doi:10.1016/j.tet.2014.06.120 View Source
- [2] Frings, M., Bolm, C., Blum, A., Gnamm, C., & Lücking, U. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 225–245. doi:10.1016/j.ejmech.2016.09.091 View Source
